bionectin A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

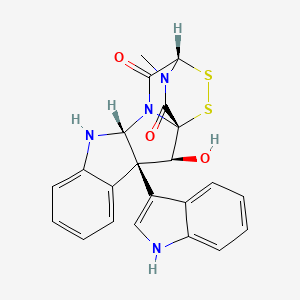

Bionectin A, also known as this compound, is a useful research compound. Its molecular formula is C22H18N4O3S2 and its molecular weight is 450.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Bionectin A

The total synthesis of this compound has been a subject of interest due to its complex structure. Recent studies have highlighted innovative synthetic routes that enhance the yield and efficiency of producing this compound. For instance, a concise total synthesis approach was reported, which involved key reactions such as:

- Intramolecular Friedel-Crafts reaction : This method was utilized for constructing the indole framework essential for this compound.

- Permanganate-mediated stereoinvertive hydroxylation : This reaction enabled the introduction of hydroxyl groups at specific stereocenters, crucial for the compound's biological activity .

The synthesis process not only confirmed the structural integrity of this compound but also provided insights into its stereochemical properties through advanced techniques like X-ray diffraction analysis .

Biological Activities

This compound has been studied extensively for its biological activities, particularly against various pathogenic microorganisms and cancer cell lines.

Antimicrobial Activity

This compound exhibits significant bacteriostatic activity against strains such as methicillin-resistant Staphylococcus aureus and quinolone-resistant Staphylococcus aureus. This property suggests its potential use in developing new antibiotics to combat resistant bacterial infections .

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines, including:

- Prostate cancer (DU145)

- Melanoma (A2058)

These findings indicate that this compound could serve as a lead compound in designing novel antitumor agents .

Case Studies and Research Findings

Several case studies have documented the applications of this compound in both synthetic and biological contexts:

特性

分子式 |

C22H18N4O3S2 |

|---|---|

分子量 |

450.5 g/mol |

IUPAC名 |

(1S,2S,3R,11R,14S)-2-hydroxy-3-(1H-indol-3-yl)-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |

InChI |

InChI=1S/C22H18N4O3S2/c1-25-17-16(27)26-19-21(12-7-3-5-9-15(12)24-19,18(28)22(26,20(25)29)31-30-17)13-10-23-14-8-4-2-6-11(13)14/h2-10,17-19,23-24,28H,1H3/t17-,18-,19+,21+,22-/m0/s1 |

InChIキー |

SOXYUWXVVDZFTE-XUJOWKJQSA-N |

異性体SMILES |

CN1[C@@H]2C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C1=O)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |

正規SMILES |

CN1C2C(=O)N3C4C(C(C3(C1=O)SS2)O)(C5=CC=CC=C5N4)C6=CNC7=CC=CC=C76 |

同義語 |

bionectin A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。